molecular formula C43H39N7Na2O16RuS4 B14810953 SULFO-TAG NHS Ester CAS No. 482618-42-8

SULFO-TAG NHS Ester

Cat. No.: B14810953
CAS No.: 482618-42-8
M. Wt: 1185.1 g/mol
InChI Key: GPSOIZKEYLTPJQ-UHFFFAOYSA-J
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Description

SULFO-TAG NHS Ester, also known as N-hydroxysulfosuccinimide ester, is a compound that readily couples to primary amine groups of proteins. It is widely used in the field of bioconjugation, particularly for labeling proteins and other molecules that contain primary amines, such as lysine residues. The conjugates formed with this compound are stable, can be used at low concentrations, and exhibit low non-specific binding, making them highly suitable for sensitive detection applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SULFO-TAG NHS Ester involves the reaction of N-hydroxysulfosuccinimide with a carboxyl-containing molecule in the presence of a dehydrating agent such as carbodiimide (EDC). This reaction forms a semi-stable NHS ester, which can then be reacted with primary amines to form stable amide bonds . The reaction is typically carried out under mildly basic conditions (pH 7.8) to favor the nucleophilic attack by the unprotonated amine on the ester, resulting in amide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous multi-lot testing to ensure reproducibility and precision. The product is often developed with exceptional intra-lot and inter-lot consistency, making it ideal for validated environments and longitudinal studies .

Chemical Reactions Analysis

Types of Reactions

SULFO-TAG NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is favored at slightly alkaline pH and occurs rapidly under mild conditions .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the SULFO-TAG label to the target molecule .

Properties

CAS No.

482618-42-8

Molecular Formula

C43H39N7Na2O16RuS4

Molecular Weight

1185.1 g/mol

IUPAC Name

disodium;(2,5-dioxopyrrolidin-1-yl) 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;ruthenium(2+);[2-[4-(sulfonatomethyl)pyridin-2-yl]pyridin-4-yl]methanesulfonate

InChI

InChI=1S/C19H19N3O4.2C12H12N2O6S2.2Na.Ru/c1-13-7-9-20-15(11-13)16-12-14(8-10-21-16)3-2-4-19(25)26-22-17(23)5-6-18(22)24;2*15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20;;;/h7-12H,2-6H2,1H3;2*1-6H,7-8H2,(H,15,16,17)(H,18,19,20);;;/q;;;2*+1;+2/p-4

InChI Key

GPSOIZKEYLTPJQ-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)ON3C(=O)CCC3=O.C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].[Na+].[Na+].[Ru+2]

Origin of Product

United States

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